Cas no 2172267-08-0 (1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol)

1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol
- EN300-1593602
- [1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
- 2172267-08-0
-
- Inchi: 1S/C8H13F2N3O2/c1-15-3-2-7-6(5-14)11-12-13(7)4-8(9)10/h8,14H,2-5H2,1H3
- InChI Key: VAWIAWLGBKSSMU-UHFFFAOYSA-N
- SMILES: FC(CN1C(=C(CO)N=N1)CCOC)F
Computed Properties
- Exact Mass: 221.09758299g/mol
- Monoisotopic Mass: 221.09758299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 60.2Ų
1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593602-2500mg |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 2500mg |
$2660.0 | 2023-09-23 | ||
Enamine | EN300-1593602-1000mg |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 1000mg |
$1357.0 | 2023-09-23 | ||
Enamine | EN300-1593602-500mg |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 500mg |
$1302.0 | 2023-09-23 | ||
Enamine | EN300-1593602-0.05g |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1593602-2.5g |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-1593602-5.0g |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1593602-0.25g |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 0.25g |
$1249.0 | 2023-06-04 | ||
Enamine | EN300-1593602-10.0g |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1593602-0.1g |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1593602-0.5g |
[1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanol |
2172267-08-0 | 0.5g |
$1302.0 | 2023-06-04 |
1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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2. Book reviews
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on 1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol
Introduction to 1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2172267-08-0)
1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2172267-08-0, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their versatility in medicinal applications. The presence of fluorine and methoxy substituents in its molecular structure imparts distinct chemical characteristics that make it a promising candidate for further exploration in drug development.
The molecular framework of 1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol consists of a triazole ring connected to a 2,2-difluoroethyl group and a 2-methoxyethyl moiety. The triazole ring is a key pharmacophore that contributes to the compound's biological activity by facilitating interactions with biological targets. The fluoro substituents enhance the metabolic stability and lipophilicity of the molecule, while the methoxy group introduces polarity and hydrogen bonding capabilities. These structural features collectively contribute to the compound's potential as an intermediate in the synthesis of novel therapeutic agents.
Recent advancements in pharmaceutical research have highlighted the importance of fluorinated compounds in medicinal chemistry. Fluorine atoms are known to influence drug properties such as bioavailability, metabolic stability, and binding affinity. In the case of 1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol, the difluoroethyl group is particularly noteworthy for its ability to modulate pharmacokinetic profiles. Studies have demonstrated that fluorinated alcohols can exhibit enhanced binding interactions with biological receptors due to their ability to engage in both hydrophobic and hydrogen bonding interactions.
The triazole moiety in this compound is also of great interest due to its presence in numerous bioactive molecules. Triazoles have been extensively studied for their antimicrobial, antiviral, and anti-inflammatory properties. The combination of a triazole ring with fluorinated and methoxy-substituted alkyl chains creates a molecular scaffold that may exhibit unique pharmacological effects. This has led to increased interest in exploring derivatives of this compound for potential therapeutic applications.
In vitro studies have begun to uncover the biological potential of 1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol. Initial experiments suggest that this compound may possess inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The fluorine atoms and methoxy group are believed to play crucial roles in modulating these interactions by influencing both electronic and steric properties. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of 1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol presents unique challenges due to the complexity of its molecular structure. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Recent developments in organometallic chemistry and flow chemistry have provided new tools for constructing complex heterocyclic compounds like this one. These advancements may facilitate more efficient synthesis routes and improve accessibility for further research.
The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques are increasingly being used to predict binding affinities, metabolic stability, and other key drug-like properties before experimental synthesis begins. By leveraging computational methods, researchers can accelerate the discovery process and prioritize promising candidates for further investigation.
Future directions for research on 1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol include exploring its derivatives for improved efficacy and reduced side effects. Structural modifications such as varying the length or substitution pattern of the alkyl chains could lead to novel analogs with enhanced biological activity. Additionally, investigating its potential as a prodrug or combination therapy agent may open new avenues for therapeutic applications.
The growing interest in fluorinated compounds underscores their importance in modern drug discovery. As our understanding of their structural effects on biological activity continues to evolve, molecules like 1-(2,2-difluoroethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol are poised to play significant roles in developing next-generation therapeutics.
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